ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
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Overview
Description
ETHYL 2-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with a unique structure that includes an indole moiety, a trichloroethyl group, and an ethyl acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. One common route starts with the preparation of the indole core, followed by the introduction of the trichloroethyl group and the ethyl acetate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The trichloroethyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ETHYL 2-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group and the indole moiety play crucial roles in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2,2,6,6-Tetramethylpiperidine: Shares the tetramethyl structure but lacks the indole moiety.
Ethyl acetate: A simpler ester without the complex substituents.
Uniqueness
ETHYL 2-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its combination of an indole core, a trichloroethyl group, and an ethyl acetate ester. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
This detailed article provides a comprehensive overview of ETHYL 2-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]ACETATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H22Cl3NO3 |
---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
ethyl 2-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]acetate |
InChI |
InChI=1S/C17H22Cl3NO3/c1-5-24-14(23)9-21-10(2)11(6-17(18,19)20)15-12(21)7-16(3,4)8-13(15)22/h5-9H2,1-4H3 |
InChI Key |
SHDMMJRMKPSDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=C1CC(CC2=O)(C)C)CC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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